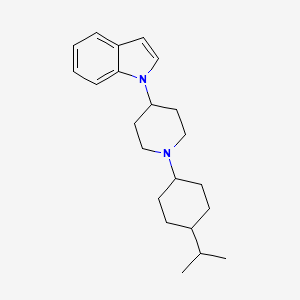
EPhos catalyst
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the EPhos catalyst involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The reaction typically requires a base to deprotonate the phosphine, followed by the addition of the biphenyl derivative under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of the this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .
化学反应分析
Types of Reactions
The EPhos catalyst is primarily used in palladium-catalyzed cross-coupling reactions, including:
- Buchwald-Hartwig amination
- Suzuki-Miyaura coupling
- Heck reaction
- Sonogashira coupling
- Stille coupling
- Negishi coupling
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate, aryl halides, and primary amines. The reactions are typically carried out in the presence of a base such as sodium tert-butoxide or potassium carbonate, and solvents like toluene or dimethylformamide (DMF) are often used .
Major Products
The major products formed from these reactions are typically arylamines, biaryls, and other functionalized aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
The EPhos catalyst has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Facilitates the modification of biomolecules, enabling the study of biological processes and the development of bioconjugates.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals, polymers, and advanced materials
作用机制
The EPhos catalyst operates by forming a complex with palladium, which then undergoes oxidative addition with an aryl halide. This is followed by the coordination of the amine and reductive elimination to form the desired carbon-nitrogen bond. The isopropoxy group at the C3-position of the ligand enhances the stability and reactivity of the palladium complex, leading to improved catalytic performance .
相似化合物的比较
Similar Compounds
- XPhos
- RuPhos
- BrettPhos
- SPhos
Uniqueness
The EPhos catalyst is unique due to its high stability and reactivity, which are attributed to the isopropoxy group at the C3-position. This feature distinguishes it from other similar compounds and makes it particularly effective in challenging cross-coupling reactions .
属性
分子式 |
C50H71NO4PPdS- |
|---|---|
分子量 |
919.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI 键 |
SUGHBWFQKHEZLY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)




![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)




![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
